![molecular formula C13H8F2N4O B10960533 N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960533.png)

N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

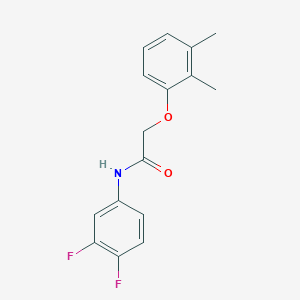

N-(3,4-difluorophényl)pyrazolo[1,5-a]pyrimidine-2-carboxamide est un composé qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Ce composé appartient à la classe des pyrazolo[1,5-a]pyrimidines, connues pour leurs diverses activités biologiques. La présence du groupe difluorophényle améliore sa stabilité chimique et son activité biologique, ce qui en fait un candidat prometteur pour diverses applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-(3,4-difluorophényl)pyrazolo[1,5-a]pyrimidine-2-carboxamide implique généralement la condensation de la 3,4-difluoroaniline avec l’acide pyrazolo[1,5-a]pyrimidine-2-carboxylique. La réaction est généralement effectuée en présence d’un agent de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d’une base telle que la triéthylamine. La réaction est réalisée sous une atmosphère inerte, généralement l’azote, et dans une plage de température de 0 à 25 °C.

Méthodes de production industrielle

Pour la production à l’échelle industrielle, le processus de synthèse est optimisé afin de garantir un rendement et une pureté élevés. Cela implique l’utilisation de réacteurs automatisés et de systèmes à écoulement continu pour maintenir des conditions de réaction constantes. La purification du produit final est réalisée par des techniques de cristallisation ou de chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

N-(3,4-difluorophényl)pyrazolo[1,5-a]pyrimidine-2-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le groupe difluorophényle peut subir des réactions de substitution nucléophile, en particulier au niveau des atomes de fluor.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène dans l’acide acétique à température ambiante.

Réduction : Borohydrure de sodium dans le méthanol à 0-5 °C.

Substitution : Méthylate de sodium dans le méthanol à reflux.

Principaux produits formés

Oxydation : Formation d’acide N-(3,4-difluorophényl)pyrazolo[1,5-a]pyrimidine-2-carboxylique.

Réduction : Formation de dérivés alcooliques de la N-(3,4-difluorophényl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.

Substitution : Formation de dérivés méthoxy-substitués.

Applications de la recherche scientifique

Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son rôle d’inhibiteur enzymatique, en particulier dans l’inhibition des kinases.

Industrie : Utilisé dans le développement de colorants fluorescents et de matériaux pour les applications optiques.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Industry: Utilized in the development of fluorescent dyes and materials for optical applications.

Mécanisme D'action

Le mécanisme d’action de la N-(3,4-difluorophényl)pyrazolo[1,5-a]pyrimidine-2-carboxamide implique l’inhibition d’enzymes spécifiques, telles que les kinases dépendantes des cyclines (CDK). Le composé se lie au site actif de l’enzyme, empêchant la phosphorylation des protéines cibles, qui est cruciale pour la progression du cycle cellulaire. Cette inhibition conduit à l’arrêt du cycle cellulaire et à l’apoptose des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazolo[3,4-d]pyrimidine : Connu pour son activité inhibitrice des kinases.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Présente des activités biologiques similaires mais avec des caractéristiques structurales différentes.

Unicité

N-(3,4-difluorophényl)pyrazolo[1,5-a]pyrimidine-2-carboxamide se distingue par la présence du groupe difluorophényle, qui améliore sa stabilité chimique et son activité biologique. Cela en fait un inhibiteur plus puissant que ses analogues .

Propriétés

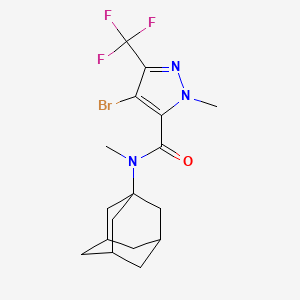

Formule moléculaire |

C13H8F2N4O |

|---|---|

Poids moléculaire |

274.23 g/mol |

Nom IUPAC |

N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C13H8F2N4O/c14-9-3-2-8(6-10(9)15)17-13(20)11-7-12-16-4-1-5-19(12)18-11/h1-7H,(H,17,20) |

Clé InChI |

ROKDNLZSTMARGX-UHFFFAOYSA-N |

SMILES canonique |

C1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)N=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,6-trimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960450.png)

![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B10960453.png)

![7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10960461.png)

![5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B10960465.png)

![methyl 6-tert-butyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10960474.png)

![(4Z,4'Z)-4,4'-{benzene-1,3-diylbis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10960487.png)

![4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960489.png)

![2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10960492.png)

![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10960497.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960504.png)

![N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960509.png)

![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10960522.png)